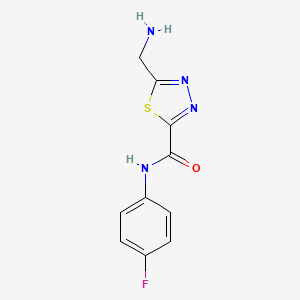
5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
説明
5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide is a useful research compound. Its molecular formula is C10H9FN4OS and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
- Molecular Formula : C10H9FN4OS
- Molecular Weight : 252.27 g/mol
- CAS Number : 1217862-69-5
- IUPAC Name : this compound
The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the fluorine atom and the aminomethyl group are critical for its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxic effects:
- IC50 Values :
- MCF-7: IC50 = 10.10 µg/mL
- HepG2: IC50 = 5.36 µg/mL (improved with structural modifications)
The mechanism of action appears to involve the induction of apoptotic cell death in tumor cells, as evidenced by morphological changes and caspase activation assays .
Antimicrobial Activity
In addition to anticancer properties, compounds within the thiadiazole class have demonstrated antimicrobial activity. The structural modifications of the thiadiazole derivatives can enhance their efficacy against various pathogens. For instance:
- Activity Against Bacteria : Certain derivatives showed promising results against Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is often attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Key observations include:
- Fluorine Substitution : The presence of a fluorine atom at the para position significantly enhances cytotoxicity.
- Aminomethyl Group : This group is essential for maintaining activity; modifications can lead to reduced potency.
- Ring Modifications : Alterations in the thiadiazole ring or substituents on the phenyl ring can either enhance or diminish biological activity.
| Compound | Structure | IC50 (MCF-7) | IC50 (HepG2) | Notes |
|---|---|---|---|---|
| 5-Aminomethyl-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | Structure | 10.10 µg/mL | 5.36 µg/mL | Base compound |
| Modified Compound A | Structure | 5.36 µg/mL | 3.21 µg/mL | Enhanced activity |
| Modified Compound B | Structure | 2.32 µg/mL | N/A | Most potent |
Case Study 1: In Vivo Efficacy
An in vivo study was conducted using tumor-bearing mice to evaluate the efficacy of a modified version of the compound. The results demonstrated that the compound localized effectively in tumor tissues and exhibited significant tumor growth inhibition compared to control groups .
Case Study 2: Combination Therapy
Research has also explored the potential of using this compound in combination with other anticancer agents. Preliminary findings suggest that combining it with traditional chemotherapeutics may enhance overall efficacy while reducing side effects associated with high-dose therapies .
特性
IUPAC Name |
5-(aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c11-6-1-3-7(4-2-6)13-9(16)10-15-14-8(5-12)17-10/h1-4H,5,12H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPAKSKEYNIYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN=C(S2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















